Neoarsphenamine Neoarsphenamine Neoarsphenamine is an antisyphilitic agent still used occasionally for infections.
Brand Name: Vulcanchem
CAS No.: 457-60-3
VCID: VC0536966
InChI: InChI=1S/C13H14As2N2O4S.Na/c16-10-5-8(1-3-12(10)18)14-15-9-2-4-13(19)11(6-9)17-7-22(20)21;/h1-6,17-19H,7,16H2,(H,20,21);/q;+1/p-1
SMILES: C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)[O-])N)O.[Na+]
Molecular Formula: C13H13As2N2NaO4S
Molecular Weight: 466.15 g/mol

Neoarsphenamine

CAS No.: 457-60-3

Cat. No.: VC0536966

Molecular Formula: C13H13As2N2NaO4S

Molecular Weight: 466.15 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Neoarsphenamine - 457-60-3

Specification

CAS No. 457-60-3
Molecular Formula C13H13As2N2NaO4S
Molecular Weight 466.15 g/mol
IUPAC Name sodium;[5-(3-amino-4-hydroxyphenyl)arsanylidenearsanyl-2-hydroxyanilino]methanesulfinate
Standard InChI InChI=1S/C13H14As2N2O4S.Na/c16-10-5-8(1-3-12(10)18)14-15-9-2-4-13(19)11(6-9)17-7-22(20)21;/h1-6,17-19H,7,16H2,(H,20,21);/q;+1/p-1
Standard InChI Key CXFGBOZIEIIEIH-UHFFFAOYSA-M
SMILES C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)[O-])N)O.[Na+]
Canonical SMILES C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)[O-])N)O.[Na+]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Characteristics

Neoarsphenamine’s structure features two arsenic atoms connected by a double bond, flanked by aromatic rings with hydroxyl and amino substituents (Table 1) . The sulfoxylate group (-SO2_2Na) attached to a methylene bridge confers stability and modulates reactivity .

Table 1: Key Chemical Properties of Neoarsphenamine

PropertyValueSource
IUPAC NameSodium [5-(3-amino-4-hydroxyphenyl)arsanylidenearsanyl-2-hydroxyanilino]methanesulfinate
Molecular Weight466.15 g/mol
SolubilityHighly soluble in water, glycerol; insoluble in chloroform, ether
StabilityOxidizes in air; requires nitrogen atmosphere for storage

Synthesis and Industrial Production

Neoarsphenamine is synthesized via condensation of arsphenamine with sodium formaldehyde sulfoxylate under controlled conditions . Industrial production emphasizes precise stoichiometry to avoid disubstituted byproducts, with final products packaged in evacuated ampules to prevent oxidation .

Pharmacological Profile

Mechanism of Action

The compound’s antimicrobial activity stems from arsenic-mediated disruption of bacterial metabolism. It binds sulfhydryl (-SH) groups in enzymes, inhibiting essential pathways in Treponema pallidum and Staphylococcus species . This mechanism, while effective, also contributes to its toxicity in humans .

Therapeutic Applications

  • Syphilis: Neoarsphenamine became the standard treatment for primary and secondary syphilis, with clinical studies reporting rapid clearance of T. pallidum from lesions . Doses of 0.3–0.6 g administered intravenously weekly showed efficacy in early-stage infections .

  • Bacterial Infections: Off-label use against staphylococcal infections and subacute bacterial endocarditis was documented, though outcomes varied .

  • Veterinary Medicine: Trials in livestock for babesiosis and eperythrozoonosis yielded inconsistent results, limiting its adoption .

Toxicity and Adverse Effects

Acute and Chronic Toxicity

Neoarsphenamine’s arsenic content posed significant risks. Studies from the 1920s–1940s reported adverse effects in 2.6–5.1% of administrations, including:

  • Mild Reactions: Pruritus, fever, and nausea .

  • Severe Reactions: Hemolytic anemia, exfoliative dermatitis, and hepatotoxicity . A 1941 study noted a mortality rate of 0.11% (16 deaths among 14,500 patients) .

Comparative Toxicity with Arsphenamine

While Neoarsphenamine was less toxic than Salvarsan, its therapeutic index remained narrow. Toxicity arose from arsenic release and immune-mediated reactions, necessitating careful patient monitoring .

Clinical Case Studies and Resistance

Treatment-Resistant Syphilis

Rare cases of arsphenamine-resistant syphilis were documented, characterized by persistent T. pallidum in lesions despite therapy. A 1938 study highlighted two patients with psoriasiform syphilids unresponsive to Neoarsphenamine but responsive to newer arsenicals like mapharsen .

Administration Protocols

  • Dosage: 0.3–0.6 g IV weekly for 8–12 weeks, followed by bismuth or mercury adjuncts .

  • Challenges: Solutions required preparation in oxygen-free water to prevent decomposition, complicating clinical use .

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